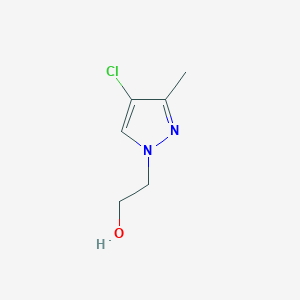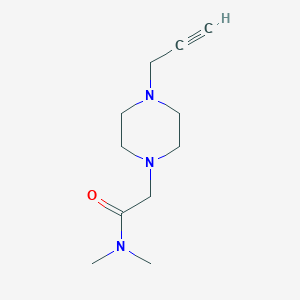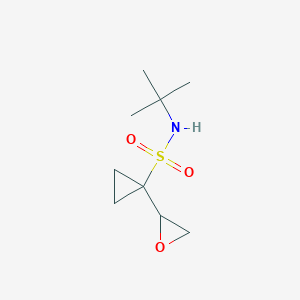
1-((2-(2-Chlorphenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex organic molecule that may have various applications in chemical research and industry. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their behaviors, which can be useful in understanding the potential properties and reactions of the compound .
Synthesis Analysis
The synthesis of complex organic molecules like 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step reactions, which may include the formation of urea derivatives and the coupling of different aromatic systems. Although the papers provided do not detail the synthesis of this exact compound, they do mention similar structures, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, which undergoes photodegradation in various media . Understanding the synthesis of related compounds can provide a foundation for developing synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups, such as a thiazole ring, chlorophenyl groups, and methoxybenzyl moieties. These groups can influence the molecule's reactivity and interactions with other substances. The presence of chlorophenyl groups, as seen in the related compound studied in paper , suggests potential reactivity under light exposure, which could be an important consideration for the stability and storage of the compound.
Chemical Reactions Analysis
Chemical reactions involving urea derivatives can be complex due to the potential for various reaction pathways. The photodegradation study of a related urea compound indicates that such molecules can undergo significant transformations under specific conditions, leading to a variety of products. These reactions can be influenced by factors such as the medium, presence of light, and whether the environment is oxygen-rich or nitrogen-rich.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea would be influenced by its molecular structure. The presence of chlorophenyl and methoxy groups could affect the compound's solubility, boiling and melting points, and stability. The papers provided discuss the analysis of related chlorophenyl compounds, such as the determination of 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in urine , which suggests that similar analytical methods could be applicable for assessing the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
- Details: Forscher haben herausgefunden, dass eine kontrollierte Hydroxylierung von Diterpenoiden (wie unserer Verbindung) es Pflanzen ermöglicht, sich gegen Pflanzenfresser zu verteidigen, ohne Autotoxizität (Selbstvergiftung) zu verursachen. Bei wildem Tabak (Nicotiana attenuata) führte die Stilllegung bestimmter Cytochrom-P450-Enzyme, die an der Diterpenbiosynthese beteiligt sind, zu schweren Autotoxizitätssymptomen. Die Abwehrfunktion dieser Diterpene wird jedoch durch die Hemmung der Sphingolipidbiosynthese von Pflanzenfressern erreicht. Im Wesentlichen vermeidet die Pflanze, sich selbst zu schädigen, während sie gleichzeitig Pflanzenfresser abschreckt .
Pflanzliche chemische Abwehr
Eigenschaften
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-13-19(29-20(25-13)15-6-4-5-7-16(15)22)12-24-21(26)23-11-14-8-9-17(27-2)18(10-14)28-3/h4-10H,11-12H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFZOOFXGYPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

